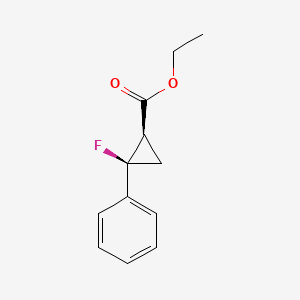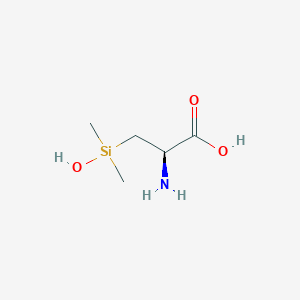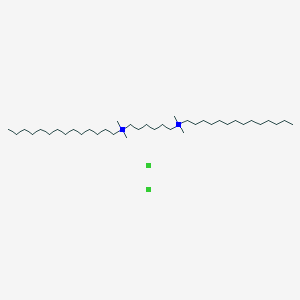
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its two long tetradecyl chains and a hexane backbone, which contribute to its amphiphilic nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with tetradecyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when used as a catalyst or in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium salts, while oxidation and reduction reactions can modify the alkyl chains or the hexane backbone.
科学的研究の応用
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents due to its surfactant properties.
作用機序
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride is primarily based on its ability to interact with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the lipid membranes of bacteria and other microorganisms.
類似化合物との比較
Similar Compounds
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine: A related compound with shorter alkyl chains, used in similar applications but with different physicochemical properties.
N1,N1,N1,N6,N6,N6-Hexamethylhexane-1,6-diaminium chloride: Another quaternary ammonium compound with different alkyl chain lengths, affecting its surfactant properties and applications.
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride is unique due to its long tetradecyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid membranes. This distinguishes it from similar compounds with shorter alkyl chains, providing it with a broader range of applications in both scientific research and industrial settings.
特性
分子式 |
C38H82Cl2N2 |
|---|---|
分子量 |
638.0 g/mol |
IUPAC名 |
6-[dimethyl(tetradecyl)azaniumyl]hexyl-dimethyl-tetradecylazanium;dichloride |
InChI |
InChI=1S/C38H82N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-31-35-39(3,4)37-33-29-30-34-38-40(5,6)36-32-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-38H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
JEZFEBJANYJWOM-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




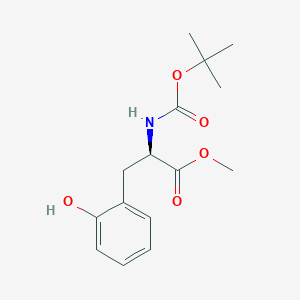
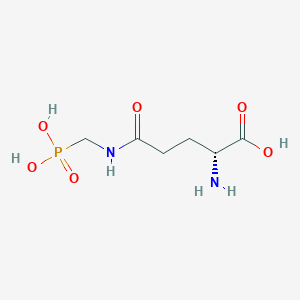
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
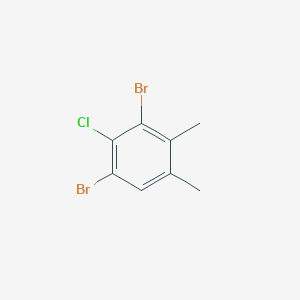
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
